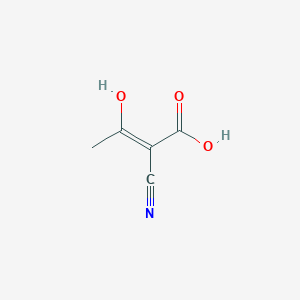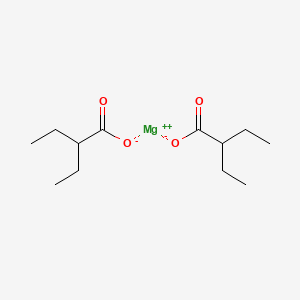
Magnesium 2-ethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium 2-ethylbutanoate can be synthesized through the reaction of magnesium hydroxide with 2-ethylbutanoic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:
Mg(OH)2+2C6H12O2→Mg(C6H12O2)2+2H2O
Industrial Production Methods
Industrial production of this compound often involves the use of magnesium chloride and 2-ethylbutanoic acid in a solvent system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium 2-ethylbutanoate primarily undergoes substitution reactions due to the presence of the carboxylate groups. It can also participate in coordination chemistry reactions, forming complexes with various ligands.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and neutral to slightly basic pH.
Coordination Chemistry: this compound can form complexes with ligands such as ethylenediamine or bipyridine under ambient conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield magnesium hydroxide and 2-ethylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
Magnesium 2-ethylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other magnesium compounds and as a reagent in organic synthesis.
Biology: The compound has potential biological activity and is being studied for its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of biodegradable materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which magnesium 2-ethylbutanoate exerts its effects involves its interaction with cellular components. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, DNA stabilization, and cellular signaling. The 2-ethylbutanoate moiety may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium acetate
- Magnesium citrate
- Magnesium sulfate
Comparison
Magnesium 2-ethylbutanoate is unique due to the presence of the 2-ethylbutanoate moiety, which imparts distinct solubility and reactivity characteristics. Compared to magnesium acetate and magnesium citrate, it has a higher molecular weight and different coordination properties. Unlike magnesium sulfate, which is primarily used for its osmotic and laxative effects, this compound is explored for its potential biological activity and industrial applications .
Eigenschaften
Molekularformel |
C12H22MgO4 |
|---|---|
Molekulargewicht |
254.61 g/mol |
IUPAC-Name |
magnesium;2-ethylbutanoate |
InChI |
InChI=1S/2C6H12O2.Mg/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
JOADGALWHMAAKM-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



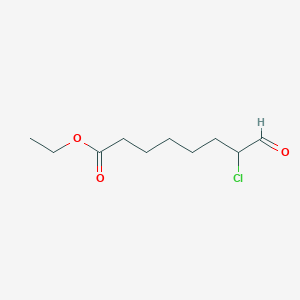

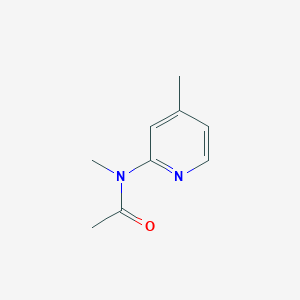
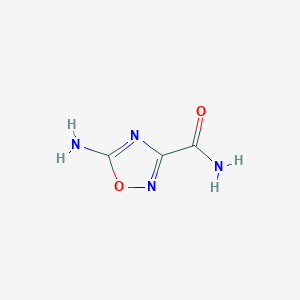
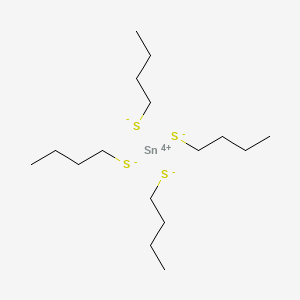
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

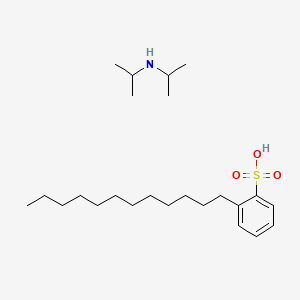

![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
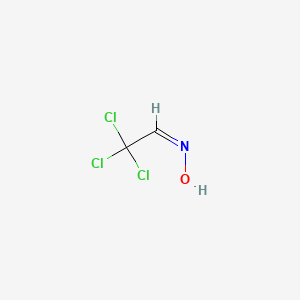
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
